2-(4-Fluorophenoxy)propanoyl chloride
Description
Significance of Acyl Halides as Highly Reactive Intermediates in Modern Organic Chemistry
Acyl halides, and particularly acyl chlorides, are cornerstone reagents in modern organic chemistry, prized for their high reactivity which makes them excellent acylating agents. wikipedia.org Their utility stems from the chemical nature of the acyl halide functional group, which consists of a carbonyl group bonded to a halogen atom. wikipedia.org The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the halogen atoms. chemistrystudent.com This significant partial positive charge makes it a prime target for attack by a wide range of nucleophiles. chemistrystudent.comchemistrysteps.com
This inherent reactivity allows acyl chlorides to serve as versatile intermediates in the synthesis of numerous other functional groups and complex molecules. teachy.aiteachy.ai They readily undergo nucleophilic acyl substitution reactions with water to form carboxylic acids, with alcohols to yield esters, and with ammonia (B1221849) or amines to produce amides. chemistrysteps.comsavemyexams.com These reactions are typically rapid and often proceed with high yields, which is a distinct advantage over using less reactive carboxylic acids. wordpress.com For instance, the formation of esters from acyl chlorides and alcohols is generally faster and more complete than the corresponding Fischer esterification of carboxylic acids. savemyexams.com
Furthermore, acyl halides are key reactants in other fundamental transformations, such as the Friedel-Crafts acylation, where they are used to introduce an acyl group onto an aromatic ring, forming ketones. teachy.aiteachy.ai Because of their status as one of the most reactive carboxylic acid derivatives, acyl halides can be readily converted into other acyl compounds like acid anhydrides, esters, and amides, positioning them as valuable precursors in multi-step synthetic pathways. wikipedia.orglibretexts.org
Overview of 2-Aryloxypropanoyl Chloride Scaffolds in Synthetic Methodologies
The 2-aryloxypropanoyl chloride scaffold is a specific substructure within the broader class of acyl chlorides that has found significant application in diverse synthetic methodologies. This framework is integral to the synthesis of 2-aryloxypropionic acid derivatives, a class of compounds with notable biological activities. orientjchem.orghumanjournals.com For example, many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and ketoprofen, are based on the related 2-arylpropionic acid structure. orientjchem.orgnih.gov The 2-aryloxypropanoyl chloride variant provides a reactive handle for incorporating the aryloxypropionate motif into larger, more complex molecules.
The reactivity of the acyl chloride group allows these scaffolds to be used in the diastereoselective acylation of chiral amines, a key step in kinetic resolution processes. researchgate.net This highlights their role in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The ability to create specific stereoisomers is critically important in pharmaceutical chemistry, as different enantiomers of a drug can have vastly different biological effects. nih.gov
The term "scaffold" refers to the core structure of a molecule upon which modifications are made to generate a library of related compounds. beilstein-journals.org In this context, 2-aryloxypropanoyl chlorides are used as foundational building blocks. By varying the substituents on the aromatic ring (such as the fluorine atom in 2-(4-fluorophenoxy)propanoyl chloride), chemists can systematically alter the properties of the final products, enabling the exploration of structure-activity relationships in drug discovery and materials science. beilstein-journals.org
Historical Context and Evolution of Research on Fluorinated Phenoxypropanoic Acid Derivatives
The development of fluorinated phenoxypropanoic acid derivatives is situated at the intersection of two major streams of chemical research: the study of phenoxy-based compounds and the rise of organofluorine chemistry. The field of organofluorine chemistry began to flourish after the isolation of elemental fluorine by Henri Moissan in 1886, although its use in synthesis was initially hampered by its extreme reactivity. nih.gov Early in the 20th century, methods were developed to introduce fluorine into organic molecules more controllably, such as the Schiemann reaction, which facilitated the synthesis of fluoroaromatic compounds. nih.gov
Scientists soon discovered that the introduction of fluorine atoms into organic molecules could dramatically alter their physical, chemical, and biological properties. nih.gov This led to a surge of interest in creating fluorinated analogues of existing compounds, particularly in the pharmaceutical and agrochemical industries. chemimpex.com For example, 2-(4-fluorophenoxy)propionic acid is noted for its use as an intermediate in the synthesis of anti-inflammatory drugs and as a component in herbicide formulations. chemimpex.com
Research into phenoxypropionic acid derivatives has a long history, with early work focusing on their use as herbicides. google.com Over time, their applications expanded into medicine, where derivatives of aryloxycarbonic acids were investigated for various therapeutic purposes. nih.gov The convergence of these fields led to the synthesis and investigation of compounds like 2-(4-fluorophenoxy)propanoic acid and its corresponding acyl chloride. prepchem.com The evolution of this research has been driven by the quest for molecules with enhanced efficacy, greater selectivity, and improved metabolic stability, properties that the strategic placement of fluorine atoms can often confer. The synthesis of these molecules has evolved from classical methods to more sophisticated approaches, including phase-transfer catalysis, to improve yields and reduce environmental impact. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-6(9(10)12)13-8-4-2-7(11)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJOOCNFGDOZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288114 | |
| Record name | 2-(4-Fluorophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56895-13-7 | |
| Record name | 2-(4-Fluorophenoxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56895-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Fluorophenoxy Propanoyl Chloride
Classical Chlorination Approaches from Corresponding Carboxylic Acids
The conversion of carboxylic acids to their more reactive acid chloride counterparts is a fundamental transformation in organic synthesis. For 2-(4-Fluorophenoxy)propanoic acid, this is typically accomplished using several common chlorinating agents, each with its own set of advantages and procedural nuances.
Utilization of Thionyl Chloride (SOCl₂) as a Chlorinating Agent
Thionyl chloride is a widely employed reagent for the synthesis of acyl chlorides due to the formation of gaseous byproducts, which simplifies product purification. masterorganicchemistry.comdoubtnut.com The reaction between 2-(4-Fluorophenoxy)propanoic acid and thionyl chloride proceeds to form 2-(4-Fluorophenoxy)propanoyl chloride, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. doubtnut.com
The general reaction is as follows: C₉H₉FO₃ + SOCl₂ → C₉H₈ClFO + SO₂ + HCl
Detailed experimental procedures for analogous compounds, such as 2-phenoxypropanoic acid, provide insight into typical reaction conditions. For instance, a patented process for a similar compound involves dissolving the carboxylic acid in a solvent like dichloromethane (B109758) and reacting it with thionyl chloride at a controlled temperature. libretexts.org In one example, the reaction is carried out at 30°C for 6 hours, achieving a high yield. libretexts.org
| Reactant | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Phenoxypropanoic Acid | Thionyl Chloride | Dichloromethane | 30°C | 6 hours | 93.6% | libretexts.org |
Application of Oxalyl Chloride ((COCl)₂) for Acid Chloride Formation
Oxalyl chloride is another effective reagent for the preparation of acyl chlorides, often favored for its mild reaction conditions and the clean formation of gaseous byproducts (CO₂, CO, and HCl). The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.
Employment of Phosphorus-Based Chlorinating Agents (PCl₃, PCl₅)
Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also classical reagents for the synthesis of acyl chlorides from carboxylic acids. doubtnut.com
Phosphorus pentachloride reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. doubtnut.com The reaction is typically vigorous and may not require heating. youtube.com
The general reaction with PCl₅ is: C₉H₉FO₃ + PCl₅ → C₉H₈ClFO + POCl₃ + HCl
Phosphorus trichloride, a liquid reagent, also converts carboxylic acids to acyl chlorides, with phosphorous acid (H₃PO₃) as the byproduct. This reaction often requires heating.
The general reaction with PCl₃ is: 3 C₉H₉FO₃ + PCl₃ → 3 C₉H₈ClFO + H₃PO₃
The choice between PCl₃ and PCl₅ can depend on the desired reaction conditions and the ease of separation of the product from the byproducts.
Exploration and Optimization of Reaction Conditions
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful selection of solvents, temperature, and pressure is crucial for a successful and optimized process.
Solvent Effects on Conversion and Yield
The choice of solvent can significantly impact the rate and outcome of the chlorination reaction. A patent for the synthesis of similar 2-(substituted phenoxy) propionyl chlorides suggests a range of organic solvents, including dichloromethane, toluene (B28343), and ethylene (B1197577) dichloride. libretexts.orgorgsyn.org
Dichloromethane is a common choice due to its inertness and ease of removal after the reaction. libretexts.org
Toluene can also be used, particularly when higher reaction temperatures are required.
In some cases, the reaction can be carried out neat, using an excess of the chlorinating agent, such as thionyl chloride, as the solvent.
The polarity and boiling point of the solvent are key considerations. The solvent must be able to dissolve the starting carboxylic acid and be inert to the highly reactive chlorinating agents and the acid chloride product.
Temperature and Pressure Considerations for Process Efficiency
Temperature is a critical parameter in the synthesis of this compound. A patent for related compounds indicates a broad reaction temperature range of 0°C to 140°C, depending on the specific acyl chlorinating agent and solvent used. orgsyn.org For the reaction of 2-phenoxypropanoic acid with thionyl chloride in dichloromethane, a temperature of 30°C has been reported to be effective. libretexts.org
Control of temperature is essential to manage the reaction rate and prevent the formation of byproducts. Exothermic reactions, particularly with reagents like PCl₅, may require initial cooling. Subsequent heating or refluxing may be necessary to drive the reaction to completion, especially when using less reactive chlorinating agents.
The reaction is typically carried out at atmospheric pressure. However, after the reaction is complete, reduced pressure is often applied to remove the solvent and any excess volatile chlorinating agents or byproducts, facilitating the isolation of the this compound product. libretexts.orgorgsyn.org
| Chlorinating Agent | Typical Solvents | General Temperature Range | Key Considerations |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Dichloromethane, Toluene, Neat | Room Temperature to Reflux | Gaseous byproducts simplify workup. |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane, Tetrahydrofuran | 0°C to Room Temperature | Mild conditions; requires DMF catalyst. |
| Phosphorus Pentachloride (PCl₅) | Neat or in inert solvents | Room Temperature | Vigorous reaction; solid byproduct (POCl₃). |
| Phosphorus Trichloride (PCl₃) | Neat or in inert solvents | Requires heating | Liquid byproduct (H₃PO₃). |
Development of Novel or Optimized Synthetic Routes
Recent advancements in organic synthesis have paved the way for more efficient and sustainable methods for the preparation of acyl chlorides like this compound from its corresponding carboxylic acid, 2-(4-fluorophenoxy)propanoic acid. These developments primarily focus on the use of catalysts to improve reaction rates and selectivity, and the integration of green chemistry principles to minimize environmental impact.
The conversion of carboxylic acids to acyl chlorides is traditionally carried out using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.org While effective, these reactions can be slow and require harsh conditions. The use of catalysts can significantly accelerate these transformations, often allowing for milder reaction conditions and improved yields.
Research into the synthesis of structurally similar 2-(substituted phenoxy)propionyl chlorides has demonstrated the efficacy of various catalytic systems. google.com These catalysts typically function by activating the chlorinating agent or the carboxylic acid, thereby facilitating the nucleophilic acyl substitution.
Commonly employed catalysts include N,N-dimethylformamide (DMF), pyridine (B92270), and morpholine. wikipedia.orggoogle.com For instance, DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent acylating agent. wikipedia.org This catalytic approach enhances the reaction rate and allows for the conversion to be carried out under less forcing conditions.
A patent describing the preparation of 2-(substituted phenoxy)propionyl chlorides highlights several catalytic systems using various acylating agents. google.com While the specific substrate is not 2-(4-fluorophenoxy)propanoic acid, the disclosed methodologies are directly applicable. The data below illustrates the versatility of catalytic systems in the formation of these types of acyl chlorides.
| Acylating Agent | Catalyst | Solvent | Key Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Phosgene (B1210022) | Dimethylformamide | Ethylene dichloride | 0-5 °C, then reflux | 94.7 |
| Trichloromethyl chloroformate | Pyridine | Normal hexane | 30-40 °C, then reflux | 96.0 |
| Triphosgene | Tetrabutylammonium (B224687) bromide | Carbon tetrachloride | 0-5 °C, then reflux | Not specified |
| Triphosgene | Morpholine | Toluene | 0-5 °C, then reflux | Not specified |
This table is based on data for the synthesis of 2-(2,4-dichlorophenoxy)propionyl chloride and is illustrative of catalytic systems applicable to this compound. google.com
The choice of catalyst and solvent system can be optimized to achieve high yields and purity of the desired acyl chloride. google.com The use of phase-transfer catalysts like tetrabutylammonium bromide can be particularly advantageous in biphasic reaction mixtures. google.com
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. researchgate.netgreenchemistry-toolkit.org This involves considering factors such as atom economy, the use of less hazardous chemicals, energy efficiency, and waste prevention. nih.gov
Atom Economy and Reagent Selection: Traditional chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) have poor atom economy, generating significant phosphorus-containing byproducts. libretexts.org Thionyl chloride is a better alternative as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed and potentially neutralized or captured. wikipedia.orglibretexts.org Phosgene and its solid surrogate, triphosgene, offer high atom economy but are highly toxic. google.com The development of catalytic routes using safer chlorinating sources is a key goal of green synthesis.
Solvent Choice and Energy Efficiency: The choice of solvent is critical from a green chemistry perspective. Ideally, the reaction would be performed in a benign solvent or, even better, solvent-free. nih.gov If a solvent is necessary, greener alternatives to chlorinated hydrocarbons like dichloromethane or carbon tetrachloride are preferred. google.com Microwave-assisted synthesis is an emerging technique that can significantly reduce reaction times and energy consumption, although its application to this specific synthesis has not been extensively reported. nih.gov
Catalyst and Waste Reduction: The use of catalysts, as discussed previously, is inherently a green chemistry principle as it reduces the need for stoichiometric reagents and can lower the energy requirements of the reaction. nih.gov The ideal catalyst would be highly active, selective, and recyclable. Immobilized catalysts, for instance, can be easily recovered and reused, minimizing waste and reducing costs. libretexts.org
The following table outlines the application of several green chemistry principles to the synthesis of this compound:
| Green Chemistry Principle | Application in the Synthesis of this compound |
|---|---|
| Prevention | Optimizing reaction conditions to minimize byproduct formation. |
| Atom Economy | Preferential use of reagents like thionyl chloride or catalytic systems over phosphorus halides. |
| Less Hazardous Chemical Syntheses | Avoiding highly toxic reagents like phosgene where possible; using catalytic amounts of less hazardous promoters. |
| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like toluene or exploring solvent-free conditions. |
| Energy Efficiency | Employing catalytic methods to reduce reaction temperatures and times; exploring microwave-assisted synthesis. |
| Catalysis | Utilizing catalysts like DMF or pyridine to enhance reaction rates and reduce the need for excess reagents. |
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.
Reactivity and Mechanistic Studies of 2 4 Fluorophenoxy Propanoyl Chloride
Nucleophilic Acyl Substitution Reactions of 2-(4-Fluorophenoxy)propanoyl Chloride
This compound, as a typical acyl chloride, is characterized by a highly electrophilic carbonyl carbon. This electrophilicity makes it susceptible to attack by a variety of nucleophiles, leading to nucleophilic acyl substitution reactions. khanacademy.orgyoutube.com In these reactions, the chlorine atom serves as an effective leaving group, facilitating the formation of a new bond between the carbonyl carbon and the incoming nucleophile. khanacademy.orgmasterorganicchemistry.com This process proceeds through a common mechanistic framework known as the addition-elimination mechanism. masterorganicchemistry.comsavemyexams.com
Esterification Reactions with Alcohols and Phenols
The reaction of this compound with alcohols and phenols is a standard method for the synthesis of the corresponding esters. savemyexams.comchemguide.co.uk This process, known as esterification, is generally efficient and often occurs at room temperature, particularly with primary and secondary alcohols. chemguide.co.ukchemguide.co.uk The reaction with phenols, which are less nucleophilic than alcohols, can also be achieved, though it may be slower or require specific conditions to proceed efficiently. niscpr.res.inlibretexts.org The products of these reactions are 2-(4-fluorophenoxy)propanoate esters and hydrogen chloride (HCl). chemguide.co.uklibretexts.org
The formation of esters from this compound follows a two-step nucleophilic addition-elimination mechanism. masterorganicchemistry.comsavemyexams.com
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophilic oxygen atom of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This leads to the breaking of the carbon-oxygen π bond, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate. youtube.commasterorganicchemistry.com
Elimination: The tetrahedral intermediate is unstable and rapidly collapses. youtube.com The carbon-oxygen double bond is reformed by the lone pair of electrons from the oxygen atom. Concurrently, the chloride ion is expelled as the leaving group. masterorganicchemistry.com The final step involves the deprotonation of the oxonium ion by a weak base (such as another alcohol molecule or the expelled chloride ion) to yield the neutral ester product and hydrogen chloride. masterorganicchemistry.com
This pathway is generally favored because the chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl). masterorganicchemistry.comreddit.com
While specific kinetic data for the esterification of this compound were not found in the surveyed literature, studies on analogous systems provide insight into the factors influencing the reaction rates. Kinetic studies of esterification reactions, such as that of 2-Methyl-4-chlorophenoxyacetic acid with 2-ethylhexanol, typically investigate the effects of temperature, catalyst concentration, and reactant molar ratios on the reaction rate constant. researchgate.net
The reaction is often modeled using rate laws, and key thermodynamic parameters like activation energy (Ea) and the frequency factor (A) are determined using the Arrhenius equation. researchgate.net For example, the activation energy for the esterification of 1-methoxy-2-propanol (B31579) with acetic acid catalyzed by an ion-exchange resin was found to be 62.0 ± 0.2 kJ/mol. nih.gov In another study, the activation energy for the esterification of 2-Methyl-4-chlorophenoxyacetic acid was estimated at 71.559 kJ/mol. researchgate.net Such studies indicate that the reaction rate is significantly influenced by temperature and that higher catalyst concentrations can lower the activation energy. researchgate.netnih.gov
| Reactants | Catalyst | Activation Energy (Ea) | Reference |
|---|---|---|---|
| 2-Methyl-4-chlorophenoxyacetic acid + 2-ethylhexanol | Sulfuric Acid | 71.559 kJ/mol | researchgate.net |
| 1-Methoxy-2-propanol + Acetic Acid | Amberlyst-35 | 62.0 kJ/mol | nih.gov |
| Phthalic anhydride (B1165640) + 2-ethylhexanol | Sulfuric Acid | 47.31 kJ/mol | researchgate.net |
| Acrylic acid + 2-ethylhexanol | Sulfuric Acid | 56 kJ/mol | researchgate.net |
Amidation Reactions with Amines and Ammonia (B1221849)
This compound reacts readily with ammonia, primary amines, and secondary amines to form amides. ccspublishing.org.cnchemguide.co.uk These reactions are typically vigorous, often occurring rapidly at room temperature upon mixing the reagents. chemguide.co.ukchemguide.co.uk The reaction involves the nucleophilic attack of the nitrogen atom of the amine or ammonia on the carbonyl carbon of the acyl chloride. chemguide.co.uk The product is the corresponding amide and hydrogen chloride, which typically reacts with a second equivalent of the amine base to form an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
To prevent the protonation of the amine reactant by the HCl byproduct, which would render it non-nucleophilic, amidation reactions involving acyl chlorides are frequently carried out under Schotten-Baumann conditions. wikipedia.orgorganic-chemistry.org This technique, first described by Carl Schotten and Eugen Baumann, involves the use of a two-phase solvent system, typically an organic solvent (like dichloromethane (B109758) or diethyl ether) and water. wikipedia.orglscollege.ac.in
An aqueous base, such as sodium hydroxide (B78521) or pyridine (B92270), is added to the reaction mixture. byjus.com The purpose of the base is to neutralize the hydrogen chloride as it is formed, preventing the formation of the unreactive ammonium salt and driving the reaction to completion. organic-chemistry.orgbyjus.com The starting materials and the amide product remain in the organic phase, while the neutralized acid resides in the aqueous phase, simplifying workup and purification. wikipedia.orglscollege.ac.in
The reaction of this compound with ammonia yields the primary amide, 2-(4-fluorophenoxy)propanamide. ccspublishing.org.cnchemguide.co.uk When primary amines (R-NH₂) or secondary amines (R₂NH) are used, the corresponding N-substituted or N,N-disubstituted amides are formed. libretexts.orgchemguide.co.uk For example, reaction with methylamine (B109427) would produce N-methyl-2-(4-fluorophenoxy)propanamide. chemguide.co.uk
| Amine Reactant | Product Name | Product Type |
|---|---|---|
| Ammonia (NH₃) | 2-(4-Fluorophenoxy)propanamide | Primary Amide |
| Methylamine (CH₃NH₂) | N-Methyl-2-(4-fluorophenoxy)propanamide | N-Substituted Amide |
| Aniline (C₆H₅NH₂) | N-Phenyl-2-(4-fluorophenoxy)propanamide | N-Substituted Amide |
| Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-2-(4-fluorophenoxy)propanamide | N,N-Disubstituted Amide |
Anhydride Formation with Carboxylic Acids
The reaction of this compound with carboxylic acids represents a classic example of nucleophilic acyl substitution, yielding a mixed or symmetrical anhydride. Acyl chlorides are highly reactive carboxylic acid derivatives, making them excellent starting materials for this transformation. The mechanism involves the nucleophilic attack of the carboxylate oxygen from the carboxylic acid onto the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an effective leaving group. A weak base, such as pyridine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, driving the equilibrium towards the product side. This method is versatile for preparing both symmetrical and mixed anhydrides.
The general reaction is as follows: this compound + R-COOH → 2-(4-Fluorophenoxy)propanoic R-carboxylic anhydride + HCl
Table 1: Examples of Anhydride Formation This table is interactive. Click on the headers to sort.
| Carboxylic Acid (R-COOH) | Resulting Anhydride |
|---|---|
| Acetic Acid | Acetic 2-(4-fluorophenoxy)propanoic anhydride |
| Propanoic Acid | 2-(4-Fluorophenoxy)propanoic propanoic anhydride |
| Benzoic Acid | Benzoic 2-(4-fluorophenoxy)propanoic anhydride |
Reactions with Carbon-Based Nucleophiles
Grignard Reagent Additions and Subsequent Transformations
The reaction of this compound with Grignard reagents (R-MgX) is a powerful method for carbon-carbon bond formation. Due to the high reactivity of both the acyl chloride and the Grignard reagent, the reaction typically proceeds in two stages. First, the Grignard reagent attacks the carbonyl carbon to form a ketone intermediate. However, this resulting ketone is also highly reactive towards the Grignard reagent. Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to the formation of a tertiary alcohol after acidic workup.
It is possible to halt the reaction at the ketone stage by moderating the reactivity of the Grignard reagent. This can be achieved by performing the reaction at very low temperatures or by using specific additives, such as bis[2-(N,N-dimethylamino)ethyl] ether, which can form a complex with the Grignard reagent, thereby reducing its nucleophilicity and preventing the second addition to the newly formed ketone.
Pathway A: Formation of Tertiary Alcohol (Excess Grignard Reagent) this compound + 2 R-MgX → 1,1-Disubstituted-2-(4-fluorophenoxy)propan-2-ol
Pathway B: Formation of Ketone (Controlled Conditions) this compound + R-MgX → 1-(Substituted)-2-(4-fluorophenoxy)propan-2-one
Table 2: Products from Grignard Reagent Reactions This table is interactive. Click on the headers to sort.
| Grignard Reagent (R-MgX) | Tertiary Alcohol Product (Pathway A) | Ketone Product (Pathway B) |
|---|---|---|
| Methylmagnesium bromide | 2-(4-Fluorophenoxy)-3-methylbutan-2-ol | 3-(4-Fluorophenoxy)butan-2-one |
| Ethylmagnesium bromide | 3-(4-Fluorophenoxy)-4-methylhexan-3-ol | 4-(4-Fluorophenoxy)pentan-3-one |
Organocuprate Coupling Reactions for Ketone Synthesis
Organocuprate reagents, also known as Gilman reagents (R₂CuLi), are significantly less reactive than Grignard reagents. This attenuated reactivity allows for a highly selective reaction with acyl chlorides to produce ketones without the subsequent formation of tertiary alcohols. The reaction proceeds via a nucleophilic acyl substitution where the organocuprate delivers one of its organic groups to the acyl chloride's carbonyl carbon. The reaction mechanism is believed to proceed through a stable tetrahedral intermediate which, upon workup, collapses to the ketone. This method is particularly valuable for the synthesis of ketones, as it avoids the over-addition problem commonly encountered with more reactive organometallics like Grignard reagents. The reaction is typically carried out at low temperatures, such as -78 °C, to ensure selectivity.
The general reaction is: this compound + R₂CuLi → 1-(Substituted)-2-(4-fluorophenoxy)propan-2-one
Table 3: Ketone Synthesis using Organocuprate Reagents This table is interactive. Click on the headers to sort.
| Organocuprate Reagent (R₂CuLi) | Resulting Ketone |
|---|---|
| Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-(4-Fluorophenoxy)butan-2-one |
| Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | 4-(4-Fluorophenoxy)pentan-3-one |
| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 2-(4-Fluorophenoxy)-1-phenylpropan-1-one |
Intramolecular Rearrangements and Cyclization Pathways
Wittig-Type Transformations Involving Derived Phosphoranes
While this compound does not directly participate in the Wittig reaction, it serves as a crucial starting material for the synthesis of precursors that can undergo intramolecular Wittig-type transformations. A plausible synthetic route involves converting the acyl chloride into a molecule containing both a phosphonium (B103445) ylide and a carbonyl group. For instance, the acyl chloride can be used to acylate a long-chain ω-hydroxy phosphine. Subsequent oxidation and deprotonation would generate a phosphorane (ylide) at one end of the molecule and a ketone (derived from the original acyl chloride) at the other. This intermediate can then undergo an intramolecular Wittig reaction, where the ylide attacks the ketone carbonyl, forming a cyclic alkene after the elimination of triphenylphosphine (B44618) oxide. This strategy is a powerful tool for the synthesis of complex cyclic structures. The stereochemistry of the resulting double bond (E/Z) is dependent on the nature of the ylide (stabilized or unstabilized).
Claisen Rearrangement in Derivative Synthesis
This compound is a valuable precursor for substrates designed to undergo the Claisen rearrangement, particularly the Ireland-Claisen variant. This powerful chem-station.comchem-station.com-sigmatropic rearrangement allows for stereoselective carbon-carbon bond formation. The synthetic sequence begins with the conversion of the acyl chloride into an allyl ester by reaction with an allylic alcohol. This allyl 2-(4-fluorophenoxy)propanoate is then treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. The enolate is subsequently trapped with a silyl (B83357) halide (e.g., trimethylsilyl (B98337) chloride, TMSCl) to generate a silyl ketene (B1206846) acetal. This intermediate, upon gentle heating, undergoes a concerted chem-station.comchem-station.com-sigmatropic rearrangement through a chair-like transition state to yield a γ,δ-unsaturated silyl ester. Aqueous acidic workup hydrolyzes the silyl ester to the corresponding γ,δ-unsaturated carboxylic acid. The stereochemistry of the newly formed stereocenters can be controlled by the geometry (E or Z) of the intermediate silyl ketene acetal.
Table 4: Ireland-Claisen Rearrangement of an Allyl Ester Derivative This table is interactive. Click on the headers to sort.
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Esterification | Allyl alcohol, Pyridine | Allyl 2-(4-fluorophenoxy)propanoate |
| 2. Enolate Formation | Lithium diisopropylamide (LDA) | Lithium enolate |
| 3. Silyl Acetal Formation | Trimethylsilyl chloride (TMSCl) | Silyl ketene acetal |
| 4. Rearrangement | Heat | γ,δ-Unsaturated silyl ester |
Role as a Versatile Acylating Agent in Diverse Organic Transformations
This compound is a highly reactive acyl chloride that serves as a versatile acylating agent in a multitude of organic transformations. Its utility stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by various nucleophiles. This reactivity allows for the efficient introduction of the 2-(4-fluorophenoxy)propanoyl moiety into a wide range of substrates, leading to the formation of esters, amides, and products of Friedel-Crafts acylation. These reactions are fundamental in the synthesis of various commercially important compounds, particularly in the agrochemical sector.
The general mechanism for the acylating reactions of this compound involves a nucleophilic acyl substitution. The reaction is initiated by the attack of a nucleophile on the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and resulting in the formation of the acylated product.
Esterification Reactions
This compound readily reacts with alcohols and phenols in the presence of a base to form the corresponding esters. This transformation is crucial in the synthesis of several aryloxyphenoxypropionate herbicides. For instance, the reaction with various substituted phenols can yield potent herbicides. The general scheme for this esterification is as follows:
Reaction of this compound with an alcohol (R-OH) to form an ester.
While specific research detailing the esterification of this compound is not extensively published, the reactivity is analogous to that of similar acyl chlorides used in the synthesis of herbicides like quizalofop-p-ethyl (B1662796) and fenoxaprop-p-ethyl. In these syntheses, the corresponding carboxylic acid is often esterified with an alcohol in the presence of an acid catalyst, or the acyl chloride is reacted with an alcohol in the presence of a base.
Table 1: Representative Esterification Reactions with Acyl Chlorides
| Nucleophile (Alcohol/Phenol) | Acylating Agent | Product | Application |
|---|---|---|---|
| Ethanol | 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoyl chloride | Quizalofop-ethyl | Herbicide |
| Isobutanol | This compound (analogous reaction) | Isobutyl 2-(4-fluorophenoxy)propanoate | Potential Herbicide |
Amide Formation
The reaction of this compound with primary and secondary amines yields the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The formation of amides from this acyl chloride is a key step in the synthesis of various biologically active molecules. For example, reaction with substituted anilines can produce compounds with potential herbicidal or pharmaceutical properties.
Reaction of this compound with an amine (R-NH2) to form an amide.
Detailed studies on the amidation reactions of this compound are limited in publicly available literature. However, the general reactivity of acyl chlorides with amines is a well-established and efficient method for amide bond formation. The reaction proceeds readily under mild conditions.
Table 2: Representative Amide Formation Reactions with Acyl Chlorides
| Nucleophile (Amine) | Acylating Agent | Product | Potential Application |
|---|---|---|---|
| 4-Chloroaniline | This compound (analogous reaction) | N-(4-chlorophenyl)-2-(4-fluorophenoxy)propanamide | Agrochemical Intermediate |
| 2-Aminophenol | This compound (analogous reaction) | N-(2-hydroxyphenyl)-2-(4-fluorophenoxy)propanamide | Pharmaceutical Intermediate |
Friedel-Crafts Acylation
This compound can also be employed as an acylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride, it can react with aromatic compounds to introduce the 2-(4-fluorophenoxy)propanoyl group onto the aromatic ring. This electrophilic aromatic substitution reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.
The reaction mechanism involves the formation of a highly electrophilic acylium ion, which is generated by the reaction of the acyl chloride with the Lewis acid. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. Deprotonation of this intermediate restores the aromaticity of the ring and yields the final ketone product.
For instance, the Friedel-Crafts acylation of an activated aromatic compound like anisole (B1667542) with this compound would be expected to yield a mixture of ortho- and para-substituted products, with the para product generally being the major isomer due to steric hindrance.
Table 3: Representative Friedel-Crafts Acylation Reactions
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Major Product |
|---|---|---|---|
| Anisole | This compound | AlCl₃ | 1-(4-methoxyphenyl)-2-(4-fluorophenoxy)propan-1-one |
| Toluene (B28343) | This compound | AlCl₃ | 1-(4-methylphenyl)-2-(4-fluorophenoxy)propan-1-one |
Stereochemical Control and Kinetic Resolution in 2 4 Fluorophenoxy Propanoyl Chloride Derivatives
Inherent Chirality at the Alpha-Carbon and Enantiomeric Forms of 2-Aryloxypropanoyl Systems
The molecular structure of 2-(4-Fluorophenoxy)propanoyl chloride, and 2-aryloxypropanoyl systems in general, features a stereogenic center at the alpha-carbon—the carbon atom adjacent to the carbonyl group. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, a 4-fluorophenoxy group, and a carbonyl chloride group. This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers. quora.com These enantiomers are designated as (R)- and (S)-forms based on the Cahn-Ingold-Prelog priority rules.
Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. They differ only in their interaction with plane-polarized light (one rotates it clockwise, the other counter-clockwise) and their reactivity with other chiral molecules. libretexts.org This difference in reactivity is the foundation for their separation and is of paramount importance in fields like pharmacology, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. libretexts.org The unambiguous determination of the absolute configuration of these enantiomers is often achieved through techniques like vibrational circular dichroism (VCD) spectroscopy, frequently performed on their methyl ester derivatives to simplify spectral analysis. nih.gov
Strategies for Kinetic Resolution of Racemic Mixtures
A racemic mixture, containing equal amounts of both (R)- and (S)-enantiomers, is often the direct result of synthesizing chiral compounds from achiral precursors. libretexts.org Kinetic resolution is a powerful technique to separate these mixtures by exploiting the different reaction rates of the enantiomers with a chiral reagent or catalyst. wikipedia.org
Diastereoselective Acylation Using Chiral Amines or Auxiliaries
One effective method for the kinetic resolution of racemic 2-aryloxypropionyl chlorides is through acylation of a chiral, enantiopure amine. In this process, the two enantiomers of the acid chloride react with the single enantiomer of the amine at different rates. This rate difference arises from the formation of two different diastereomeric transition states, each with a distinct energy level.
The reaction yields a mixture of two diastereomeric amides, which, unlike enantiomers, have different physical properties and can be separated using standard techniques like chromatography or crystallization. libretexts.org For instance, the kinetic resolution of racemic 2-aryloxy propionyl chlorides has been successfully performed using enantiopure (S)-3,4-dihydro-3-methyl-2H- nih.govelsevierpure.combenzoxazines. urfu.ruresearchgate.net The faster-reacting enantiomer of the acid chloride is consumed to form one diastereomer of the amide, leaving the unreacted, enantiomerically enriched acid chloride behind. urfu.ru Both the separated diastereomer and the remaining acid chloride can then be hydrolyzed to yield the individual (R)- and (S)-enantiomers of the 2-aryloxypropanoic acid. urfu.ru The efficiency of this separation is dictated by the stereoselectivity of the reaction. researchgate.net
| Racemic Acyl Chloride Derivative | Chiral Amine | Selectivity Factor (s) |
|---|---|---|
| 2-Phenoxypropionyl chloride | (S)-3,4-dihydro-3-methyl-2H- nih.govelsevierpure.combenzoxazine | 58 |
| 2-(2-Chlorophenoxy)propionyl chloride | (S)-3,4-dihydro-3-methyl-2H- nih.govelsevierpure.combenzoxazine | 66 |
| 2-(4-Bromophenoxy)propionyl chloride | (S)-7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govelsevierpure.combenzoxazine | 66 |
| 2-(4-Nitrophenoxy)propionyl chloride | (S)-7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govelsevierpure.combenzoxazine | 76 |
| 2-(1-Naphthyloxy)propionyl chloride | (S)-3,4-dihydro-3-methyl-2H- nih.govelsevierpure.combenzoxazine | 70 |
This table presents data on the kinetic resolution of various 2-aryloxy propionyl chlorides through diastereoselective acylation with chiral amines, showcasing the selectivity factors achieved. Data compiled from research findings. urfu.ru
Enantioselective Esterification via Chiral Catalysis
An alternative to using stoichiometric chiral reagents is the use of a chiral catalyst for enantioselective esterification. This method is often applied to the corresponding carboxylic acids, which are readily converted to reactive intermediates in situ. A novel method involves using a chiral acyl-transfer catalyst, such as (+)-benzotetramisole ((+)-BTM), to facilitate the esterification of the racemic acid with an achiral alcohol. elsevierpure.comresearchgate.net
In this process, the carboxylic acid is typically activated with an agent like pivalic anhydride (B1165640). researchgate.net The chiral catalyst then preferentially interacts with one enantiomer of the activated acid to catalyze its reaction with the alcohol. This results in the formation of an enantiomerically enriched ester and leaves the unreacted carboxylic acid enriched in the opposite enantiomer. researchgate.netresearchgate.net This catalytic approach is highly efficient, as only a small amount of the chiral catalyst is required.
Optimization of Selectivity Factors (s-factor, E-value) in Kinetic Resolution
The effectiveness of a kinetic resolution is quantified by the selectivity factor (s), also known as the E-value in enzymatic resolutions. The s-factor is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). st-andrews.ac.uk A higher s-factor indicates greater differentiation between the enantiomers and a more efficient resolution. wikipedia.org An s-factor of 1 means there is no discrimination, while high s-factors (typically >50) are necessary to obtain products with high enantiomeric excess (ee) and in reasonable yield. wikipedia.org
The selectivity factor can be calculated from the extent of conversion (c) and the enantiomeric excess of the remaining substrate (ee_sub) or the formed product (ee_prod) using equations developed by Kagan and Sih. st-andrews.ac.uk
For the remaining substrate: s = ln[(1-c)(1-ee_sub)] / ln[(1-c)(1+ee_sub)]
The optimization of the s-factor is a key goal in developing a practical resolution process. It can be influenced by several parameters, including the choice of chiral catalyst or reagent, solvent, temperature, and the nature of the acylating or esterifying agents. wikipedia.orgurfu.ru For example, in the acylative resolution of secondary alcohols, screening different solvents revealed that tert-amyl alcohol significantly increased both reactivity and selectivity compared to ethers. wikipedia.org
| Selectivity Factor (s) | Conversion (c) for 99% ee of Substrate | Remaining Substrate Yield (1-c) |
|---|---|---|
| 10 | ~70% | ~30% |
| 50 | ~55% | ~45% |
| 100 | ~52% | ~48% |
| 200 | ~51% | ~49% |
This table illustrates the relationship between the selectivity factor (s), the required conversion to achieve 99% enantiomeric excess of the unreacted starting material, and the theoretical maximum yield of that enantiomer. A higher s-factor allows for high enantiopurity to be reached at lower conversions, thus improving the potential yield. Data based on theoretical calculations. wikipedia.orgst-andrews.ac.uk
Approaches to Dynamic Kinetic Resolution (DKR)
A major limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) is an advanced strategy that overcomes this limitation. In DKR, the enantioselective reaction is coupled with a simultaneous in-situ racemization of the slower-reacting enantiomer. rsc.org This continuous racemization converts the less reactive enantiomer back into the racemic mixture, making it available again for the forward reaction. Consequently, DKR allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiopure product.
For 2-aryloxypropanoic acid derivatives, a DKR process could involve a chemoenzymatic approach. This would pair a highly selective enzyme, such as a lipase (B570770) for enantioselective acylation, with a metal catalyst, like a ruthenium complex, that facilitates the racemization of the unreacted alcohol substrate. nih.gov Non-enzymatic DKR of α-arylalkanoic acids has also been achieved by combining an enantioselective acyl-transfer catalyst with conditions that promote the rapid racemization of the starting acid, often via a mixed-anhydride intermediate. rsc.org
Retention and Inversion of Configuration in Stereospecific Reactions
The stereochemical outcome of a reaction at a chiral center is critical. Reactions can proceed with either retention, inversion, or racemization of the original configuration. For this compound, the most common reactions involve nucleophilic attack at the carbonyl carbon.
In a typical nucleophilic acyl substitution, the incoming nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The leaving group (chloride) is then expelled, regenerating the carbonyl double bond. Crucially, throughout this mechanism, the bonds to the alpha-carbon stereocenter are not broken or formed. As the stereocenter itself is not a direct participant in the reaction, its configuration is undisturbed. Therefore, these reactions proceed with retention of configuration at the alpha-carbon.
In contrast, an inversion of configuration , often called a Walden inversion, occurs during an Sₙ2 reaction. libretexts.orglibretexts.org This mechanism involves a backside attack by the nucleophile directly on the chiral carbon, displacing the leaving group in a single, concerted step. quora.commasterorganicchemistry.com This pathway is not typical for the reactions of acyl chlorides, as the carbonyl carbon is significantly more electrophilic and accessible than the adjacent sp³-hybridized alpha-carbon. Thus, nucleophiles will preferentially attack the carbonyl group, leading to retention of stereochemistry at the alpha-carbon.
Advanced Spectroscopic and Chromatographic Techniques in Research on 2 4 Fluorophenoxy Propanoyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental assessment of the molecular structure of 2-(4-Fluorophenoxy)propanoyl chloride.
The ¹H NMR spectrum is predicted to display distinct signals corresponding to each unique proton environment. The aromatic region would show signals for the protons on the fluorophenyl ring, with their chemical shifts and coupling patterns influenced by the fluorine and phenoxy substituents. The aliphatic portion of the molecule would produce a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with their coupling confirming their adjacency.
The ¹³C NMR spectrum provides information on the carbon skeleton. Nine distinct signals are expected, corresponding to each carbon atom in the molecule. The carbonyl carbon of the acyl chloride is characteristically found at a very low field (highly deshielded). The aromatic carbons exhibit chemical shifts influenced by the fluorine atom, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JC-F).
Predicted NMR data based on the structure of this compound is presented below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||||
|---|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CH₃ | ~1.7 | Doublet (d) | C=O | ~172 | Singlet (s) |
| -CH- | ~4.9 | Quartet (q) | C-F | ~158 | Doublet (d, ¹JC-F) |
| Ar-H (ortho to O) | ~6.9 | Multiplet (m) | C-O | ~153 | Singlet (s) |
| Ar-H (ortho to F) | ~7.0 | Multiplet (m) | Ar-CH (ortho to F) | ~117 | Doublet (d, ²JC-F) |
| Ar-CH (ortho to O) | ~119 | Doublet (d, ³JC-F) | |||
| -CH- | ~80 | Singlet (s) | |||
| -CH₃ | ~18 | Singlet (s) |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, a key cross-peak would appear between the methine proton (~4.9 ppm) and the methyl protons (~1.7 ppm), confirming the propanoyl fragment. Correlations between adjacent aromatic protons would also be observed, helping to assign their specific positions on the ring. westmont.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals for the methine and methyl groups to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. For instance, correlations would be expected from the methine proton to the carbonyl carbon and the aromatic carbon attached to the ether oxygen, confirming the connectivity of the entire molecule.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | -CH- / -CH₃ | Confirms the propanoyl backbone. |
| HSQC | -CH- / -CH- -CH₃ / -CH₃ | Assigns carbons directly bonded to protons. |
| HMBC | -CH- / C=O -CH- / Ar-C-O | Connects the propanoyl group to the carbonyl and the phenoxy ring. |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful and informative technique. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. wikipedia.orgbiophysics.org The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, which minimizes the chance of signal overlap and provides high-resolution data. wikipedia.orghuji.ac.il
For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The precise chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring, making it a reliable indicator of successful synthesis. biophysics.org Furthermore, coupling between the fluorine nucleus and the ortho- and meta-protons on the aromatic ring can provide additional structural confirmation.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₉H₈ClFO₂, corresponding to an exact mass of 202.019684 Da. chemsrc.com
HRMS can differentiate this compound from other potential molecules with the same nominal mass but different elemental compositions. A key feature in the mass spectrum of this compound would be the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, would result in two distinct molecular ion peaks: [M]⁺ at m/z 202.0197 and [M+2]⁺ at m/z 204.0167, with a relative intensity ratio of about 3:1. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom in the molecule. In some ionization modes, such as electrospray ionization (ESI) in the presence of chloride sources, [M+Cl]⁻ adducts can also be observed. elsevierpure.comnih.gov
Analysis of the fragmentation patterns in a mass spectrum, typically generated under Electron Ionization (EI), provides a "fingerprint" of the molecule and helps to confirm its structure. The fragmentation of this compound is predicted to proceed through several characteristic pathways based on the cleavage of its weakest bonds and the formation of stable ions.
A primary and highly characteristic fragmentation for acyl chlorides is the loss of the chlorine radical (Cl•) to form a stable acylium ion. nist.gov Subsequent fragmentation could involve the loss of neutral molecules like carbon monoxide (CO) or cleavage at the ether linkage.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 202/204 | [C₉H₈ClFO₂]⁺ | Molecular Ion [M]⁺ |
| 167 | [C₉H₈FO₂]⁺ | Loss of •Cl from the molecular ion |
| 111 | [C₆H₄FO]⁺ | Cleavage of the ether C-O bond |
| 95 | [C₆H₄F]⁺ | Loss of CO from the [C₆H₄FO]⁺ fragment |
| 91/93 | [C₃H₄ClO]⁺ | Cleavage of the ether C-O bond |
Table of Compounds
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure.
The most prominent feature is the very strong and sharp absorption band associated with the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak typically appears at a high wavenumber, generally in the range of 1785–1815 cm⁻¹, a higher frequency than that observed for other carbonyl compounds like ketones or esters, due to the electron-withdrawing effect of the chlorine atom.
Other significant absorptions include those for the aromatic ring, the ether linkage, and the carbon-fluorine bond. The C-O-C stretching of the aryl ether group typically gives rise to strong bands. The presence of the fluorinated benzene (B151609) ring is confirmed by C=C stretching vibrations within the ring and C-H bending vibrations. The C-F stretching vibration also produces a strong absorption band, typically in the 1250-1000 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Acyl Chloride (C=O) | Stretching | 1785 - 1815 | Strong, Sharp |
| Aromatic Ring (C=C) | Stretching | ~1600, ~1500 | Medium to Strong |
| Aryl Ether (Ar-O-C) | Asymmetric Stretching | 1240 - 1260 | Strong |
| Carbon-Fluorine (C-F) | Stretching | 1150 - 1250 | Strong |
| Alkyl C-H | Stretching | 2850 - 3000 | Medium |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.
Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity. For compounds containing electronegative atoms like fluorine and chlorine, an Electron Capture Detector (ECD) can also provide excellent sensitivity. Because acyl chlorides can be reactive, derivatization to a more stable ester may sometimes be employed prior to analysis, although direct analysis is often feasible with the correct column and conditions. nih.govresearchgate.netrjptonline.org
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is used for purity analysis, especially for samples that may not be suitable for GC due to thermal instability or high reactivity. pensoft.netresearchgate.net In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. pensoft.netresearchgate.net The purity of this compound can be determined by monitoring the elution profile with a UV detector, typically set at a wavelength where the aromatic ring exhibits strong absorbance.
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
|---|---|---|
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID | C18 (Octadecyl-silica), 150 mm x 4.6 mm ID, 5 µm |
| Mobile Phase / Carrier Gas | Helium or Nitrogen | Acetonitrile / Water gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Oven program: 50°C (2 min), ramp to 250°C at 10°C/min | 30°C |
| Detector | Flame Ionization Detector (FID) | UV Absorbance at 225 nm |
Since this compound possesses a stereogenic center at the second carbon of the propanoyl chain, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they often exhibit different biological activities. Chiral HPLC is the premier technique for this purpose. ipb.pt
This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating "profen"-type molecules, a class to which this compound is structurally related. phenomenex.comresearchgate.net The mobile phase is typically a mixture of a hydrocarbon solvent (like hexane) and an alcohol (like isopropanol), often with a small amount of an acidic modifier to improve peak shape. researchgate.net The ratio of the two enantiomers, and thus the enantiomeric excess (e.e.), can be calculated by integrating the areas of their respective peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 230 nm |
| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |
Spectroscopic Techniques for Reaction Monitoring and In-Situ Analysis
Understanding and optimizing the chemical reactions that produce or consume this compound requires monitoring their progress in real-time. In-situ spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for this purpose. mt.com
By inserting a probe directly into the reaction vessel, techniques like ReactIR™ can continuously collect FTIR spectra of the reaction mixture. mdpi.com This allows researchers to track the concentration of reactants, intermediates, and products over time without the need for sampling and offline analysis. manchester.ac.uk For example, in the synthesis of this compound from the corresponding carboxylic acid (2-(4-Fluorophenoxy)propanoic acid) and a chlorinating agent like thionyl chloride, one could monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride product at ~1800 cm⁻¹. This provides precise data on reaction kinetics, helps identify the optimal reaction endpoint, and can reveal the formation of transient intermediates, leading to improved yield and process safety. mdpi.com
Computational and Theoretical Chemistry of 2 4 Fluorophenoxy Propanoyl Chloride
Quantum Chemical Calculations (e.g., DFT) for Molecular Properties and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties and electronic structure of 2-(4-Fluorophenoxy)propanoyl chloride. These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies, and electronic properties, such as molecular orbital energies and electrostatic potential maps.
DFT calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For instance, the geometry of this compound is influenced by the electronic and steric effects of the fluorophenoxy group and the propanoyl chloride moiety. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the computational model and to assign spectral bands to specific molecular motions.
The electronic structure is further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.
Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are useful for identifying regions that are susceptible to electrophilic and nucleophilic attack. In this compound, the MEP would likely show a negative potential around the oxygen and fluorine atoms, indicating their nucleophilic character, and a positive potential around the carbonyl carbon, highlighting its electrophilic nature.
Table 1: Calculated Molecular Properties of this compound using DFT
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -823.68 a.u. |
Conformational Analysis and Energy Landscapes of the Compound
The presence of rotatable single bonds in this compound gives rise to various possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure.
Computational methods can be employed to explore the potential energy surface of the molecule by systematically rotating key dihedral angles. For this compound, the important dihedral angles would be those around the C-O ether linkage and the C-C bond of the propanoyl group. By calculating the energy of the molecule at different values of these dihedral angles, a conformational energy map can be generated.
The results of such an analysis typically reveal several local energy minima, which correspond to stable conformers, and the transition states that connect them. The global minimum on the potential energy surface represents the most stable conformation of the molecule. The relative energies of the different conformers can be used to determine their populations at a given temperature using the Boltzmann distribution. This information is vital for understanding which conformations are most likely to participate in chemical reactions.
Modeling of Reaction Mechanisms and Transition States in Acylation and Resolution Processes
Computational modeling is a valuable tool for investigating the mechanisms of reactions involving this compound, such as acylation and kinetic resolution. scispace.comscbt.com DFT calculations can be used to map out the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. scispace.comscbt.com
In an acylation reaction, this compound acts as an acylating agent. The mechanism of such a reaction can be elucidated by locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By analyzing the geometry of the transition state, key insights into the bond-breaking and bond-forming processes can be obtained.
Kinetic resolution is a process used to separate enantiomers of a racemic mixture. In the context of this compound, this could involve its reaction with a chiral nucleophile. Computational modeling can be used to study the transition states for the reaction of each enantiomer of the acyl chloride with the chiral reagent. scispace.comscbt.com The difference in the activation energies for the two competing pathways determines the stereoselectivity of the resolution process. scispace.comscbt.com
Prediction of Stereoselectivity and Enantiomeric Excess in Chiral Transformations
Theoretical calculations can play a predictive role in understanding and optimizing chiral transformations involving this compound. By modeling the transition states of stereoselective reactions, it is possible to predict which stereoisomer will be formed preferentially and to estimate the enantiomeric excess (ee) of the product. scispace.comscbt.com
The stereoselectivity of a reaction is determined by the difference in the free energies of the diastereomeric transition states. A larger energy difference leads to a higher degree of stereoselectivity. Computational models can calculate these energy differences with a good degree of accuracy. This predictive capability is highly valuable in the design of new asymmetric syntheses, as it allows for the in-silico screening of different catalysts and reaction conditions to identify those that are most likely to give high enantiomeric excess.
For instance, in a kinetic resolution process, the ratio of the rate constants for the reaction of the two enantiomers can be related to the difference in their activation energies. This allows for the theoretical prediction of the enantiomeric excess of the unreacted starting material and the product at any given conversion.
Structure-Reactivity Relationships Derived from Computational Data
Computational data provides a foundation for establishing structure-reactivity relationships. By systematically modifying the structure of this compound in-silico and calculating various electronic and steric parameters, it is possible to understand how these properties influence its reactivity.
For example, the electrophilicity of the carbonyl carbon is a key determinant of the rate of acylation reactions. This can be quantified using computational descriptors such as the partial atomic charge on the carbonyl carbon or the energy of the LUMO. By correlating these descriptors with experimentally observed reaction rates for a series of related acyl chlorides, a quantitative structure-reactivity relationship (QSRR) can be developed.
Furthermore, the steric environment around the reactive center can be described by various computational parameters. These steric descriptors can be correlated with the stereoselectivity of reactions. For example, a bulkier substituent near the chiral center of the acyl chloride might lead to a higher enantiomeric excess in a kinetic resolution due to more pronounced steric interactions in one of the transition states. These computationally derived relationships can guide the design of more efficient and selective reagents and catalysts.
Future research into this compound, a reactive acyl chloride, is poised to unlock new efficiencies in chemical synthesis and enable the creation of novel molecular architectures. As a versatile chemical building block, advancements in its synthesis and reactivity are crucial for its application in pharmaceuticals, agrochemicals, and materials science. Future investigations are expected to focus on greener, more efficient synthetic methods, exploring new reaction pathways, achieving precise stereochemical control, and integrating its use with cutting-edge automation and reaction technologies.
Q & A
Q. What are the optimal conditions for synthesizing 2-(4-fluorophenoxy)propanoyl chloride, and how do reaction parameters influence yield?
Methodological Answer: Synthesis typically involves reacting 4-fluorophenol with propanoyl chloride derivatives. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) or base-mediated reactions (e.g., pyridine) influence reaction efficiency.
- Solvent choice : Anhydrous dichloromethane or toluene minimizes hydrolysis of the acyl chloride intermediate.
- Temperature control : Maintaining 0–5°C during acylation reduces side reactions.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm) confirms fluorophenyl group integrity, while ¹H NMR identifies propionyl chloride protons (δ 1.5–2.5 ppm).
- Mass Spectrometry : ESI-MS or GC-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 216.6).
- FT-IR : Strong C=O stretch (~1800 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) confirm functional groups.
For purity assessment, use HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Engineering controls : Use fume hoods to prevent inhalation of volatile acyl chloride vapors.
- PPE : Acid-resistant gloves (e.g., nitrile) and safety goggles are mandatory.
- Deactivation : Quench excess reagent with ice-cold sodium bicarbonate solution.
- Spill management : Absorb with vermiculite and neutralize with alkaline solutions.
Refer to OSHA guidelines for acyl chloride handling and ’s hazard mitigation strategies .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states. For example:
- Reaction path search : Identify lowest-energy pathways for fluorophenol acylation.
- Solvent effects : COSMO-RS simulations predict solvation energies in toluene vs. DCM.
Tools like Gaussian or ORCA integrate with ICReDD’s workflow, which combines computational predictions with experimental validation .
Q. How to resolve contradictions between experimental and computational data in reaction mechanism studies?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare H/D substitution to validate rate-determining steps.
- In situ spectroscopy : Monitor intermediates via Raman or IR to confirm computational predictions.
- Sensitivity analysis : Adjust computational parameters (e.g., basis sets) to align with experimental activation energies.
ICReDD’s feedback loop (computational → experimental → computational) refines models iteratively .
Q. What are the decomposition products of this compound under thermal stress?
Methodological Answer: Thermogravimetric analysis (TGA) and pyrolysis-GC/MS reveal:
Q. How does this compound interact with nucleophiles in medicinal chemistry applications?
Methodological Answer: The acyl chloride reacts with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively. For drug design:
Q. What synergistic effects occur when using this compound with fluorinated reagents in combinatorial chemistry?
Methodological Answer: Factorial design (e.g., 2³ design) evaluates interactions between:
- Fluorinated acyl chlorides : Enhances lipophilicity of final products.
- Cross-coupling catalysts : Pd/Cu systems improve aryl-ether bond stability.
- Solvent polarity : DMF enhances solubility of fluorinated intermediates.
Optimize using response surface methodology (RSM) to maximize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
